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Compound of Interest

Compound Name: Canagliflozin D4

Cat. No.: B3026297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterium labeling in the

Canagliflozin D4 structure. It is intended to serve as a comprehensive resource for

researchers and professionals in the fields of drug metabolism, pharmacokinetics, and

analytical chemistry. This document outlines the precise location of the deuterium atoms,

presents plausible experimental protocols for its synthesis and characterization, and includes

detailed data interpretation.

Introduction to Canagliflozin and its Deuterated
Analog
Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2

(SGLT2), utilized in the management of type 2 diabetes mellitus. Stable isotope-labeled internal

standards, such as Canagliflozin D4, are indispensable tools in quantitative bioanalysis,

particularly for liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and

metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature,

enabling precise and accurate quantification of the parent drug in complex biological matrices.

Deuterium Labeling Position in Canagliflozin D4
The chemical structure of Canagliflozin D4 is characterized by the substitution of four

hydrogen atoms with deuterium atoms. Based on its IUPAC nomenclature,
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(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-

fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol[1], the deuterium labeling is

specifically located on the fluorophenyl ring at the 2, 3, 5, and 6 positions.

The structural details are summarized in the table below:

Compound Molecular Formula
Molar Mass ( g/mol
)

CAS Number

Canagliflozin C₂₄H₂₅FO₅S 444.52 842133-18-0

Canagliflozin D4 C₂₄H₂₁D₄FO₅S 448.54 1997338-61-0

The strategic placement of deuterium on a metabolically stable part of the molecule, such as

the aromatic ring, ensures the isotopic label is retained during biological processing, a critical

requirement for a reliable internal standard.
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Canagliflozin D4
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Figure 1. Chemical structures of Canagliflozin and Canagliflozin D4.

Experimental Protocols
While the precise, proprietary synthesis and characterization protocols for commercially

available Canagliflozin D4 are not publicly disclosed, the following sections detail plausible
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and scientifically sound methodologies for its preparation and structural confirmation.

Proposed Synthetic Pathway
The synthesis of Canagliflozin D4 would likely follow a convergent synthetic strategy, similar to

that of the unlabeled parent compound, but utilizing a deuterated starting material. A key step

would be the introduction of the deuterated fluorophenyl moiety.
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Figure 2. Proposed synthetic workflow for Canagliflozin D4.
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Key Step: Synthesis of 2-(4-Fluoro-2,3,5,6-d4-phenyl)thiophene

Starting Material: Commercially available d5-fluorobenzene would be the starting point.

Bromination: Electrophilic aromatic substitution of d5-fluorobenzene with bromine in the

presence of a Lewis acid catalyst (e.g., FeBr₃) would yield 1-bromo-4-fluoro-2,3,5,6-d4-

benzene.

Suzuki Coupling: The resulting deuterated aryl bromide would then be coupled with a

suitable thiophene derivative, such as 2-thienylboronic acid, using a palladium catalyst (e.g.,

Pd(PPh₃)₄) to form the key intermediate, 2-(4-fluoro-2,3,5,6-d4-phenyl)thiophene.

The remainder of the synthesis would involve the coupling of this deuterated intermediate with

the protected glucosyl-phenyl moiety, followed by deprotection steps, mirroring the established

synthetic routes for Canagliflozin.

Structural Characterization Protocols
Confirmation of the deuterium labeling position is critical and would be achieved through a

combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

3.2.1. Mass Spectrometry (MS)

Objective: To confirm the molecular weight of Canagliflozin D4 and to provide evidence for

the location of the deuterium atoms through fragmentation analysis.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight

(Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography system (LC-

MS).

Methodology:

Sample Preparation: A dilute solution of Canagliflozin D4 in a suitable solvent (e.g.,

methanol/water) is prepared.

Chromatographic Separation: The sample is injected into a reverse-phase C18 column

with a gradient elution using mobile phases such as water with 0.1% formic acid and

acetonitrile with 0.1% formic acid.
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Mass Spectrometric Analysis:

Ionization Mode: Electrospray ionization (ESI) in positive mode.

Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the mass

of the protonated molecule [M+H]⁺.

Tandem MS (MS/MS): The [M+H]⁺ ion of Canagliflozin D4 is selected and subjected to

collision-induced dissociation (CID). The resulting fragment ions are analyzed.

Data Interpretation:

The full scan mass spectrum should show a prominent ion at m/z 449.18, corresponding

to the [M+H]⁺ of Canagliflozin D4.

The fragmentation pattern of Canagliflozin D4 would be compared to that of unlabeled

Canagliflozin. Key fragment ions containing the fluorophenyl ring would exhibit a mass

shift of +4 Da, confirming the presence of the deuterium atoms on this moiety.

Ion
Expected m/z
(Canagliflozin)

Expected m/z
(Canagliflozin D4)

Interpretation

[M+H]⁺ 445.14 449.18 Protonated molecule

Fragment 1 Varies Varies

Fragment containing

the fluorophenyl-

thiophene moiety

Fragment 2 Varies Varies

Fragment containing

the glucosyl-phenyl

moiety

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous confirmation of the deuterium labeling positions.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy
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Methodology:

Sample Preparation: Dissolve a sample of Canagliflozin D4 in a deuterated solvent (e.g.,

DMSO-d₆ or CD₃OD).

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Data Interpretation:

The ¹H NMR spectrum of Canagliflozin D4 would be compared to the spectrum of

unlabeled Canagliflozin.

The signals corresponding to the protons at the 2, 3, 5, and 6 positions of the fluorophenyl

ring, which typically appear as multiplets in the aromatic region of the spectrum of

unlabeled Canagliflozin, would be absent in the spectrum of Canagliflozin D4. The

presence of all other expected proton signals would confirm the specific and complete

deuteration of the fluorophenyl ring.

²H NMR Spectroscopy

Methodology:

Sample Preparation: Dissolve a sample of Canagliflozin D4 in a protonated solvent (e.g.,

DMSO or CH₃OH).

Data Acquisition: Acquire a one-dimensional ²H NMR spectrum.

Data Interpretation:

The ²H NMR spectrum would show a signal in the aromatic region, confirming the

presence of deuterium atoms on the aromatic ring. The chemical shift of this signal would

correspond to the chemical shifts of the protons it replaced in the ¹H NMR spectrum.
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Figure 3. Analytical workflow for the structural confirmation of Canagliflozin D4.

Conclusion
The deuterium labeling in Canagliflozin D4 is precisely located at the 2, 3, 5, and 6 positions

of the fluorophenyl ring. This specific labeling provides a stable isotopic signature that is

essential for its use as an internal standard in bioanalytical studies. The combination of high-

resolution mass spectrometry and NMR spectroscopy provides a robust analytical framework

for the unambiguous confirmation of the molecular structure and the position of the deuterium

atoms. The experimental protocols outlined in this guide, while based on established chemical

principles, offer a comprehensive approach for the synthesis and characterization of this

important analytical standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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